Mono(4-carboxybutyl) Phthalate-d4
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Overview
Description
Mono(4-carboxybutyl) Phthalate-d4 is a deuterium-labeled compound with the molecular formula C13H10D4O6 and a molecular weight of 270.27 . It is primarily used in research settings, particularly in the field of proteomics . This compound is a stable isotope-labeled metabolite, making it valuable for various analytical and biochemical studies .
Chemical Reactions Analysis
Mono(4-carboxybutyl) Phthalate-d4 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mono(4-carboxybutyl) Phthalate-d4 has several scientific research applications:
Mechanism of Action
The mechanism of action of Mono(4-carboxybutyl) Phthalate-d4 involves its interaction with biological systems as a labeled metabolite. It is primarily used to trace the metabolic pathways and distribution of phthalates in biological systems . The deuterium labeling allows for precise tracking using mass spectrometry techniques . The molecular targets and pathways involved include enzymes responsible for the metabolism of phthalates and their subsequent excretion .
Comparison with Similar Compounds
Mono(4-carboxybutyl) Phthalate-d4 can be compared with other similar compounds such as:
Monobutyl Phthalate: This compound is a non-deuterated analog with similar chemical properties but lacks the isotopic labeling.
Di-n-pentyl Phthalate: Another phthalate compound used as a plasticizer, but with different alkyl chain lengths.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced analytical capabilities for research applications .
Properties
Molecular Formula |
C13H14O6 |
---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
2-(4-carboxybutoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C13H14O6/c14-11(15)7-3-4-8-19-13(18)10-6-2-1-5-9(10)12(16)17/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,16,17)/i1D,2D,5D,6D |
InChI Key |
UPTFBZUGRJWQKY-NMRLXUNGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCC(=O)O |
Origin of Product |
United States |
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